

How to dissolve SAR502250 for in vitro and in vivo studies

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Compound of Interest

Compound Name: SAR502250

Cat. No.: B2590032

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Application Notes and Protocols for SAR502250

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of **SAR502250**, a potent and selective inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β), for both in vitro and in vivo research applications.

Introduction

SAR502250 is a selective, ATP-competitive inhibitor of GSK-3 β with an IC₅₀ of 12 nM for the human enzyme.[1][2] It is an orally active and brain-penetrant compound that has shown neuroprotective effects and has been investigated in models of Alzheimer's disease and other neuropsychiatric disorders.[3][4] Proper dissolution and formulation are critical for obtaining reliable and reproducible results in both cell-based assays and animal studies.

Chemical Properties

A summary of the key chemical properties of **SAR502250** is provided in the table below.

Property	Value	Reference
CAS Number	503860-57-9	[3]
Molecular Formula	C ₁₉ H ₁₈ FN ₅ O ₂	[3]
Molecular Weight	367.38 g/mol	[3]
IC50 (GSK-3β)	12 nM	[1][2]

Dissolution of SAR502250 for In Vitro Studies

For in vitro experiments, **SAR502250** is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Materials

- **SAR502250** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol for 10 mM Stock Solution

- Accurately weigh the desired amount of **SAR502250** powder.
- Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.367 mg of **SAR502250** in 1 mL of DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved.
- If necessary, use an ultrasonic bath to aid dissolution.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for long-term storage.

Preparation of Working Solutions

- Dilute the 10 mM DMSO stock solution with the appropriate cell culture medium to achieve the desired final concentration for your experiment.
- Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Dissolution and Formulation of SAR502250 for In Vivo Studies

For in vivo administration, **SAR502250** is typically formulated as a suspension or a clear solution using various vehicles. The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection).

Recommended Formulations

Formulation	Composition	Achievable Concentration	Administration Route	Reference
Suspension 1	0.6% Methylcellulose and 5% Tween 80 in distilled water	Not specified	Oral (p.o.), Intraperitoneal (i.p.)	[3]
Suspension 2	2% Cremophor in distilled water	Not specified	Oral (p.o.), Intraperitoneal (i.p.)	[3]
Solution 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Not specified	
Solution 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Not specified	
Solution 3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Not specified	

Protocol for Suspension Formulation (Example: 0.6% Methylcellulose and 5% Tween 80)

- Prepare the vehicle by dissolving 0.6 g of methylcellulose and 5 mL of Tween 80 in 100 mL of distilled water. Mix thoroughly.
- Weigh the required amount of **SAR502250**.
- Add a small amount of the vehicle to the **SAR502250** powder to create a paste.
- Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
- This formulation is suitable for both oral (p.o.) and intraperitoneal (i.p.) administration.[3]

Protocol for Clear Solution Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

- Prepare a concentrated stock solution of **SAR502250** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix until the solution is clear.
- Finally, add saline to reach the final desired volume and concentration.
- This method results in a clear solution with a solubility of at least 2.5 mg/mL.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol is based on studies investigating the neuroprotective effects of **SAR502250** against A β _{25–35}-induced cell death in primary rat embryonic hippocampal neurons.[\[3\]](#)

- Culture primary rat embryonic hippocampal neurons according to standard laboratory protocols.
- Prepare a working solution of **SAR502250** in the cell culture medium from the 10 mM DMSO stock. A typical concentration range for **SAR502250** in such assays is 0.01-1 μ M.[\[3\]](#)
- Induce neurotoxicity by treating the neurons with A β _{25–35} peptide.
- Co-treat the cells with **SAR502250** at various concentrations.
- Incubate for the desired period (e.g., 36 hours).[\[3\]](#)
- Assess cell viability using a suitable method, such as the MTS assay.

In Vivo Tau Phosphorylation Study in a Transgenic Mouse Model

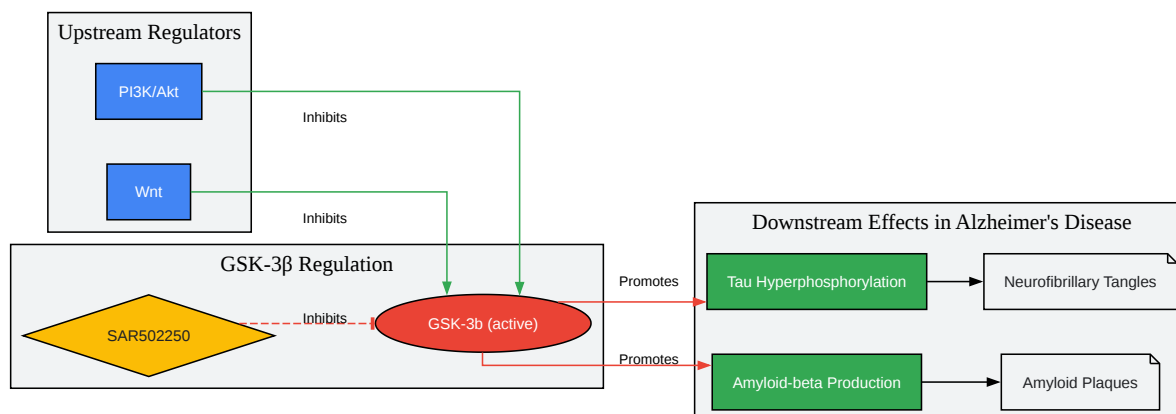
This protocol is adapted from studies evaluating the effect of **SAR502250** on tau hyperphosphorylation in P301L human tau transgenic mice.[\[3\]](#)

- Use P301L human tau transgenic mice.
- Prepare the **SAR502250** formulation for oral administration (e.g., suspension in 0.6% methylcellulose and 5% Tween 80).
- Administer a single oral dose of **SAR502250**. Doses can range from 1 to 100 mg/kg.[\[3\]](#)
- One hour post-administration, euthanize the animals and rapidly dissect the brain and spinal cord.[\[3\]](#)
- Homogenize the tissues and analyze the levels of phosphorylated tau (e.g., at serine 396) and total tau by Western blotting or ELISA.

Signaling Pathway and Experimental Workflow

GSK-3 β Signaling Pathway in the Context of Alzheimer's Disease

SAR502250 is a selective inhibitor of GSK-3 β , a key kinase implicated in the pathology of Alzheimer's disease. GSK-3 β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid- β peptides. The diagram below illustrates the central role of GSK-3 β in these pathological processes and the mechanism of action of **SAR502250**.

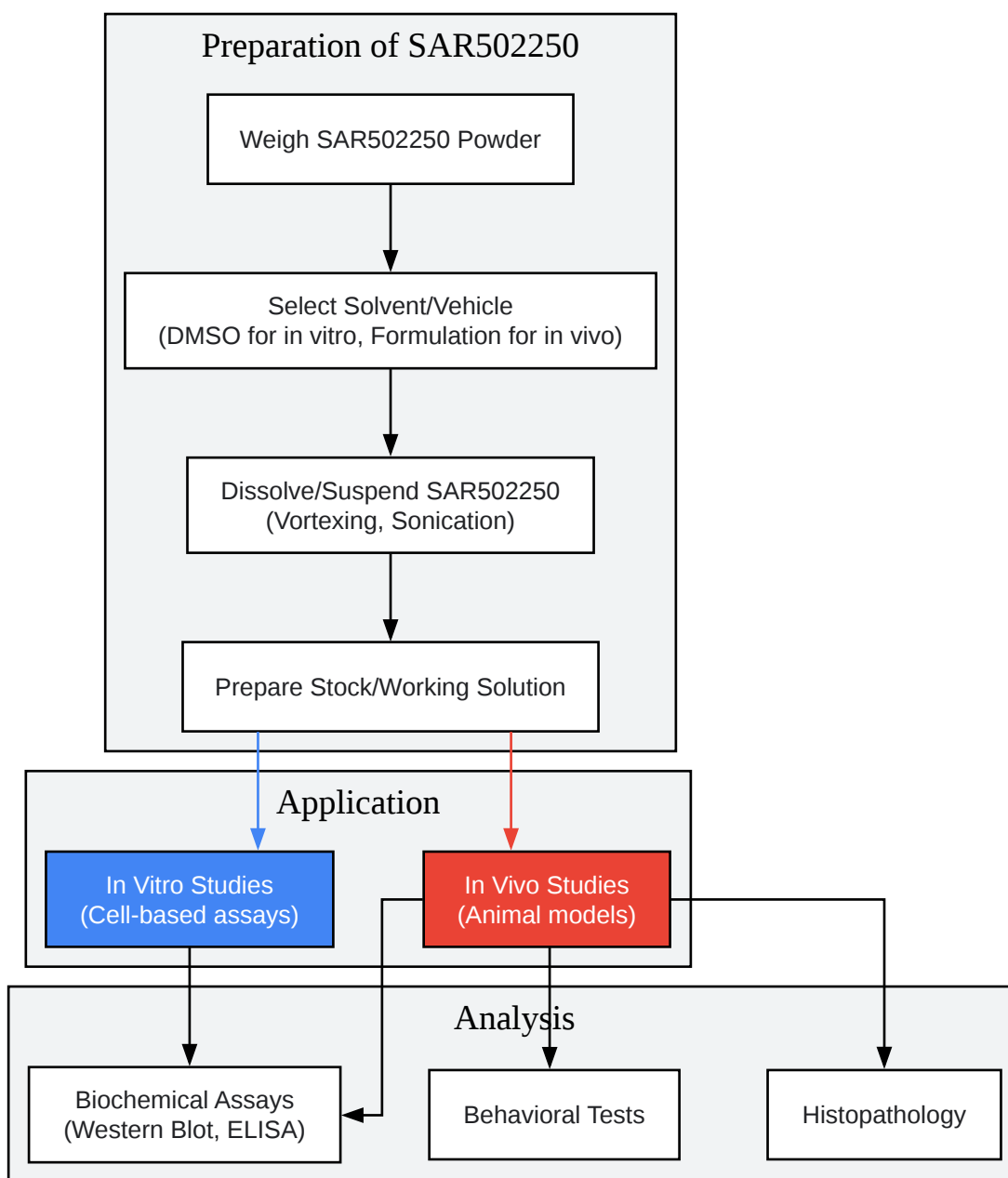


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Figure 1. Simplified GSK-3β signaling pathway in Alzheimer's disease.

Experimental Workflow for SAR502250 Dissolution and Administration

The following diagram outlines the general workflow for preparing and using **SAR502250** in preclinical research.



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Figure 2. General workflow for **SAR502250** preparation and use.

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